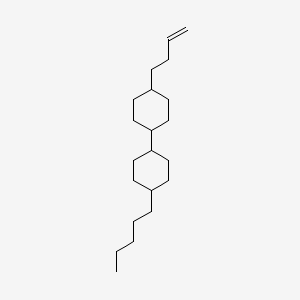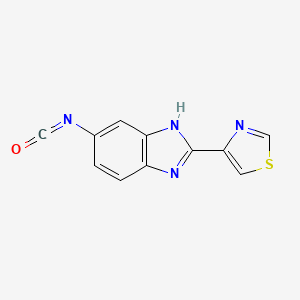
1,3-Dioxane, 5-(chloromethyl)-5-(iodomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloromethyl-5-iodomethyl-1,3-dioxane is a heterocyclic organic compound with the molecular formula C6H10ClIO2 It is characterized by the presence of both chloromethyl and iodomethyl groups attached to a 1,3-dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloromethyl-5-iodomethyl-1,3-dioxane typically involves the reaction of 1,3-dioxane with chloromethyl and iodomethyl reagents under controlled conditions. One common method involves the use of chloromethyl methyl ether and iodomethyl methyl ether in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of 5-chloromethyl-5-iodomethyl-1,3-dioxane may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloromethyl-5-iodomethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
5-Chloromethyl-5-iodomethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-chloromethyl-5-iodomethyl-1,3-dioxane involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloromethyl-5-bromomethyl-1,3-dioxane
- 5-Iodomethyl-5-methyl-1,3-dioxane
- 5-Chloromethyl-5-methyl-1,3-dioxane
Uniqueness
5-Chloromethyl-5-iodomethyl-1,3-dioxane is unique due to the presence of both chloromethyl and iodomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations compared to similar compounds with only one type of halomethyl group .
Propiedades
Número CAS |
61729-05-3 |
|---|---|
Fórmula molecular |
C6H10ClIO2 |
Peso molecular |
276.50 g/mol |
Nombre IUPAC |
5-(chloromethyl)-5-(iodomethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10ClIO2/c7-1-6(2-8)3-9-5-10-4-6/h1-5H2 |
Clave InChI |
QJVXMTQDMTVBCF-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCO1)(CCl)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)

![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)



![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)

